Methylchloroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

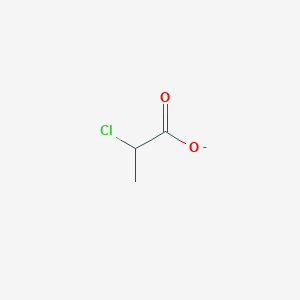

Properties

CAS No. |

57572-24-4 |

|---|---|

Molecular Formula |

C3H4ClO2- |

Molecular Weight |

107.51 g/mol |

IUPAC Name |

2-chloropropanoate |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |

InChI Key |

GAWAYYRQGQZKCR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a versatile chemical intermediate belonging to the class of halogenated esters.[1] Its bifunctional nature, possessing both an ester group and a reactive chlorine atom, makes it a valuable building block in a wide range of organic syntheses.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural features, and reactive characteristics of methyl chloroacetate, tailored for professionals in research and development.

Chemical Structure and Identification

Methyl chloroacetate is the methyl ester of chloroacetic acid.[3] The molecule consists of a central carbonyl carbon double-bonded to one oxygen and single-bonded to another oxygen and a chloromethyl group.[1]

Table 1: Structural and Identification Data for Methyl Chloroacetate

| Identifier | Value |

| IUPAC Name | methyl 2-chloroacetate[1][4] |

| Synonyms | Chloroacetic acid methyl ester, Methyl monochloroacetate[3][5] |

| CAS Registry Number | 96-34-4[4][5][6] |

| Molecular Formula | C₃H₅ClO₂[1][4][6] |

| Molecular Weight | 108.52 g/mol [1][4][5] |

| SMILES | COC(=O)CCl[4][7] |

| InChI Key | QABLOFMHHSOFRJ-UHFFFAOYSA-N[4] |

| Linear Formula | ClCH₂COOCH₃[7] |

Physicochemical Properties

Methyl chloroacetate is a clear, colorless liquid at room temperature with a characteristic pungent, fruity odor.[1][4][8] It is miscible with many common organic solvents but has limited solubility in water.[6][8]

Table 2: Key Physicochemical Properties of Methyl Chloroacetate

| Property | Value |

| Physical State | Colorless liquid[1][6] |

| Boiling Point | 129-131 °C[1][5] |

| Melting Point | -32 to -33 °C[1][5] |

| Density | 1.238 g/mL at 25 °C[7][8] |

| Solubility in Water | Slightly soluble (approx. 13.2 - 46 g/L at 20°C)[1][4] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether, acetone, and benzene[6][8] |

| Vapor Pressure | 5.3 mmHg at 25 °C[1] |

| Refractive Index | 1.422 at 20 °C[6][8] |

| Flash Point | 57 - 65 °C[1][9] |

| Autoignition Temperature | 869 °F (465 °C)[7][10] |

Reactivity and Chemical Behavior

The chemical reactivity of methyl chloroacetate is dictated by the presence of two key functional groups: the ester and the alkyl chloride. This allows it to participate in a variety of chemical transformations.

Nucleophilic Substitution

The chlorine atom on the α-carbon makes methyl chloroacetate an excellent substrate for SN2 reactions.[1] The electron-withdrawing nature of the adjacent ester group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its use in the synthesis of various derivatives.[1]

Ester Hydrolysis

Under both acidic and basic conditions, the ester group of methyl chloroacetate can undergo hydrolysis to yield chloroacetic acid and methanol.[1] The reaction is typically accelerated by heat and the presence of strong acids or bases.[1]

Other Reactions

-

Transesterification: The methyl ester can be exchanged with other alcohol moieties in the presence of a suitable catalyst.[1]

-

Grignard Reactions: It can react with Grignard reagents, leading to the formation of more complex carbon skeletons.[1]

-

Reactions with Amines: Methyl chloroacetate readily reacts with amines, which can lead to either nucleophilic substitution at the chlorine atom to form amino acid derivatives or aminolysis of the ester to yield chloroacetamides, depending on the reaction conditions.[1]

Experimental Protocols: Synthesis of Methyl Chloroacetate

The most common method for the industrial preparation of methyl chloroacetate is the esterification of chloroacetic acid with methanol.[8][11]

Materials and Equipment

-

Chloroacetic acid

-

Methanol

-

Sodium carbonate (for neutralization)

-

Three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Ester separator (Dean-Stark apparatus or similar)

-

Distillation apparatus (for atmospheric and vacuum distillation)

Procedure

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an ester separator, chloroacetic acid and methanol are mixed. A common weight ratio is 0.366:1 of methanol to chloroacetic acid.[11]

-

Esterification: The mixture is heated with continuous stirring to a temperature of 105-110 °C.[11] During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[11]

-

Separation: The distilled azeotrope is collected in the ester separator. The mixture separates into two layers. The upper organic layer, rich in methyl chloroacetate, is collected, while the lower aqueous layer, containing methanol and water, is returned to the reaction flask to drive the equilibrium towards product formation.[11]

-

Neutralization: The collected crude ester is neutralized with a sodium carbonate solution to remove any unreacted chloroacetic acid.[11]

-

Purification: The neutralized crude product is purified by a two-step distillation process. First, an atmospheric distillation is performed to remove any low-boiling impurities (fractions below 130 °C).[11] Subsequently, the residue is subjected to vacuum distillation, and the fraction collected at 65 °C under 8 kPa is the purified methyl chloroacetate.[11] This process typically yields a product with a purity of about 96%.[11]

Safety and Handling

Methyl chloroacetate is a toxic and corrosive substance.[12][13] It is harmful if inhaled, swallowed, or absorbed through the skin.[1][14] Contact can cause severe irritation and burns to the skin and eyes.[12] It is also a combustible liquid.[9][12] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical.[5][12] Work should be conducted in a well-ventilated area or under a fume hood.[5][13] Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Applications in Research and Development

The unique reactivity of methyl chloroacetate makes it a valuable intermediate in the synthesis of a wide range of organic compounds. It is extensively used in the pharmaceutical and agrochemical industries.[5] For instance, it is a key precursor in the production of some pesticides and herbicides.[2][5] In pharmaceutical research, it is used in the synthesis of various drug molecules, including vitamins and sulfa drugs.[5][15] Its ability to introduce a chloroacetyl group into a molecule is a common strategy for further functionalization in medicinal chemistry.[2]

References

- 1. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]

- 2. nbinno.com [nbinno.com]

- 3. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 4. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. srdrugs.in [srdrugs.in]

- 6. methyl chloroacetate [chemister.ru]

- 7. Methyl chloroacetate 99 96-34-4 [sigmaaldrich.com]

- 8. Methyl chloroacetate | 96-34-4 [chemicalbook.com]

- 9. ICSC 1410 - METHYL CHLOROACETATE [inchem.org]

- 10. METHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. echemi.com [echemi.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl Chloroacetate (CAS Number 96-34-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl chloroacetate (CAS 96-34-4), a versatile reagent in organic synthesis. This document collates critical data on its chemical and physical properties, safety and handling, spectroscopic information, and its applications in synthetic chemistry, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Methyl chloroacetate is a colorless liquid with a pungent, sweetish odor.[1] It is a halogenated ester that serves as a valuable building block in various chemical syntheses.[2] The presence of both an ester functional group and a reactive chlorine atom makes it a versatile intermediate.[2]

Table 1: Physical and Chemical Properties of Methyl Chloroacetate

| Property | Value | References |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| CAS Number | 96-34-4 | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, pungent | [1] |

| Density | 1.238 g/mL at 25 °C | [3] |

| Melting Point | -33 °C | [3] |

| Boiling Point | 130 °C at 740 mmHg | [3] |

| Flash Point | 57 °C (closed cup) | [4] |

| Solubility in Water | 46 g/L at 20 °C (decomposes slowly) | [1] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, and benzene. | [3][4] |

| Vapor Pressure | 10 mmHg at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.422 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of methyl chloroacetate.

Table 2: Spectroscopic Data for Methyl Chloroacetate

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 4.08 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.3 (C=O), 52.8 (-OCH₃), 40.8 (-CH₂Cl) |

| Mass Spectrum (EI) | m/z: 108 (M⁺), 77 ([M-OCH₃]⁺), 59 ([COOCH₃]⁺), 49 ([CH₂Cl]⁺) |

| Infrared (IR) | ν (cm⁻¹): ~1760 (C=O stretch), ~1200-1300 (C-O stretch), ~700-800 (C-Cl stretch) |

Reactivity and Synthetic Applications

Methyl chloroacetate is a versatile electrophile due to the presence of a good leaving group (chloride) alpha to a carbonyl group. This makes it a valuable reagent for introducing a carboxymethyl group into various molecules.[5]

Nucleophilic Substitution Reactions

The most common application of methyl chloroacetate is in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile.

Methyl chloroacetate is a key starting material for the synthesis of glycine and its N-alkylated derivatives through reaction with ammonia or primary amines.[2][6]

Experimental Protocol: General Procedure for N-Alkylation of Amines

-

Dissolve the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 eq.).

-

To this stirred suspension, add methyl chloroacetate (1.1 eq.) dropwise at room temperature.

-

The reaction mixture is then heated to a temperature between 50-80 °C and monitored by TLC until completion.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-alkylated product, which can be further purified by column chromatography or distillation.

Synthesis of Heterocycles

Methyl chloroacetate is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

While diethyl malonate is more commonly cited, chloroacetic esters like methyl chloroacetate can be used to generate malonates in situ, which are then condensed with urea to form the barbiturate core.[7][8] The synthesis involves the reaction of two equivalents of the enolate of methyl chloroacetate (or a malonic ester derived from it) with urea.

Experimental Protocol: Conceptual Pathway to Barbiturates

-

Sodium metal (2 eq.) is dissolved in anhydrous ethanol to form sodium ethoxide.

-

To this solution, methyl chloroacetate (2 eq.) is added to form the diethyl malonate precursor in situ.

-

Urea (1 eq.) is then added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified to precipitate the barbituric acid derivative.

-

The solid product is collected by filtration, washed with cold water, and can be recrystallized from ethanol or water.

Named Reactions

Methyl chloroacetate can participate in several classic organic reactions.

In the Reformatsky reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[9][10]

Experimental Protocol: General Procedure for the Reformatsky Reaction

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.2 eq.) and a suitable solvent like THF or diethyl ether.

-

A mixture of the aldehyde or ketone (1.0 eq.) and methyl chloroacetate (1.1 eq.) in the same solvent is added dropwise to the stirred zinc suspension. A small crystal of iodine can be added to initiate the reaction.

-

The reaction is typically initiated with gentle heating and then maintained at a specific temperature (e.g., reflux) until the starting materials are consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude β-hydroxy ester can be purified by column chromatography.

Methyl chloroacetate can be converted into a phosphonium ylide, which can then be used in a Wittig reaction to form α,β-unsaturated esters from aldehydes and ketones.[11][12]

Experimental Protocol: General Procedure for the Wittig Reaction

-

Phosphonium Salt Formation: Methyl chloroacetate (1.0 eq.) is reacted with triphenylphosphine (1.0 eq.) in a suitable solvent like toluene or acetonitrile, typically with heating, to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere and cooled in an ice bath. A strong base such as n-butyllithium or sodium hydride (1.0 eq.) is added slowly to generate the ylide.

-

Reaction with Carbonyl: The aldehyde or ketone (1.0 eq.) dissolved in the same solvent is then added dropwise to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The by-product, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure α,β-unsaturated ester.

Biological Activity and Toxicology

Methyl chloroacetate is a toxic and corrosive substance.[5] Its toxicity is primarily attributed to its alkylating properties and its hydrolysis to chloroacetic acid.[13] Chloroacetic acid is known to inhibit enzymes in the glycolytic pathway and the tricarboxylic acid cycle, leading to a disruption of cellular energy metabolism.[13]

There is no evidence to suggest that methyl chloroacetate or its immediate metabolites are directly involved in specific biological signaling pathways in the manner of signaling molecules. Their effects are generally considered to be cytotoxic through the disruption of fundamental cellular processes.

Safety and Handling

Due to its toxicity and corrosiveness, methyl chloroacetate must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Methyl chloroacetate is a valuable and versatile C2 building block in organic synthesis, particularly for the introduction of the carboxymethyl moiety. Its utility in the synthesis of amino acids, heterocycles, and in fundamental carbon-carbon bond-forming reactions makes it a relevant compound for researchers in drug discovery and development. However, its toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe use in the laboratory.

References

- 1. Synthesis of Barbiturates [designer-drug.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. hmdb.ca [hmdb.ca]

- 4. Chloroacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Monochloroacetic Acid Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

synthesis of methylchloroacetate from chloroacetic acid

An In-depth Technical Guide to the Synthesis of Methyl Chloroacetate from Chloroacetic Acid

Introduction

Methyl chloroacetate (MCA), with the chemical formula C₃H₅ClO₂, is a crucial chemical intermediate widely utilized in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its bifunctional nature, combining the reactivity of an alkyl halide and an ester, makes it a versatile building block for organic synthesis.[2] Applications include the production of analgesics, local anesthetics, the insecticide dimethoate, and various other complex molecules.[1][2] This guide provides a comprehensive overview of the primary synthesis route for methyl chloroacetate: the direct esterification of chloroacetic acid with methanol. It details the reaction mechanism, experimental protocols, process optimization, and quantitative data for researchers, scientists, and drug development professionals.

Primary Synthesis Method: Fischer-Speier Esterification

The most common and industrially viable method for producing methyl chloroacetate is the Fischer-Speier esterification of chloroacetic acid with methanol.[1][3] This is a reversible, acid-catalyzed reaction where the hydroxyl group of the carboxylic acid is replaced by the methoxy group from methanol.[4][5]

Reaction: ClCH₂COOH + CH₃OH ⇌ ClCH₂COOCH₃ + H₂O[2]

To drive the reaction equilibrium towards the product side and achieve high yields, the water produced during the reaction must be continuously removed.[1][5] This is often accomplished through azeotropic distillation.[1]

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, activated by an acid catalyst.[3][5]

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3][6]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

-

Elimination of Water : The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[3]

-

Deprotonation : The protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl chloroacetate.[6]

Key Reaction Parameters and Quantitative Data

The efficiency of methyl chloroacetate synthesis is influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

-

Catalysts : While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective, they can cause equipment corrosion and separation difficulties.[2][7] Modern approaches often utilize solid acid catalysts, such as cation exchange resins or resin-modified acidic ionic liquids, which offer benefits like easier separation, reusability, and reduced environmental impact.[4][7][8]

-

Temperature : The reaction is typically conducted at temperatures ranging from 60°C to 120°C.[4][9] While higher temperatures increase the reaction rate, the esterification is an exothermic reversible reaction, so excessively high temperatures can unfavorably shift the equilibrium.[8] An optimal temperature strikes a balance between reaction rate and conversion efficiency.[8]

-

Molar Ratio : Using an excess of methanol is a common strategy to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][5]

-

Water Removal : Continuous removal of water via distillation is critical for achieving high conversion rates.[1] In industrial settings, this is often achieved through reactive distillation.[10]

The following table summarizes quantitative data from various experimental conditions.

| Catalyst | Molar Ratio (Methanol:Acid) | Temperature (°C) | Time (h) | Yield / Conversion | Reference |

| None (Azeotropic) | 0.366:1 (weight) | 105-110 | - | ~96% Yield | [9] |

| Calcium Chloride Tetrahydrate | - | 80 | 2 | 98.1% Yield | [9] |

| Cation Exchange Resin | 1.4:1 | 70 | 2 | 70.11% Conversion | [7][8] |

| Acidic Ionic Liquid Resin | 1:1 | 80 | - | 80% Conversion | [4] |

| Acidic Ionic Liquid Resin | 1.5:1 | 120 | - | 98% Conversion | [4] |

Experimental Protocols

Laboratory-Scale Synthesis

This protocol is based on a typical batch esterification process performed in a laboratory setting.[9]

Apparatus:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Oil bath with temperature controller

-

Separatory funnel

-

Distillation apparatus (for atmospheric and vacuum distillation)

Reagents:

-

Chloroacetic Acid (CA)

-

Methanol (MeOH)

-

Acid Catalyst (e.g., concentrated H₂SO₄ or cation exchange resin)

-

Sodium Carbonate (Na₂CO₃) solution (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup : Charge the three-necked flask with chloroacetic acid (e.g., 0.2 mol) and methanol (e.g., at a desired molar ratio). Add the catalyst (e.g., 3 wt% for a solid catalyst or a few drops of H₂SO₄).

-

Esterification : Place the flask in an oil bath and heat the mixture to the desired temperature (e.g., 70-110°C) with constant stirring (e.g., 300 rpm).[9] Attach the reflux condenser.

-

Reaction Monitoring : Allow the reaction to proceed for a set time (e.g., 2-4 hours). The reaction can be monitored by taking small aliquots and analyzing them via gas chromatography (GC) or titration.

-

Workup : Once the reaction is complete, cool the flask in a water bath. If a solid catalyst was used, filter it from the mixture.

-

Neutralization : Transfer the crude product to a separatory funnel. Wash the mixture with a saturated sodium carbonate solution to neutralize any remaining acid catalyst and unreacted chloroacetic acid. Caution: CO₂ evolution may occur.

-

Separation : Allow the layers to separate. The upper organic layer contains the crude methyl chloroacetate. Discard the lower aqueous layer.

-

Drying : Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification : Purify the crude ester by distillation. First, perform an atmospheric distillation to remove any low-boiling impurities (fractions up to ~130°C).[9] Subsequently, perform a vacuum distillation to collect the pure methyl chloroacetate fraction (e.g., ~65°C at 8 kPa).[9]

Industrial Production Considerations

On an industrial scale, the synthesis is often performed in a continuous process using a fixed-bed reactor or reactive distillation column.[4][10]

-

Reactive Distillation : This technique combines the chemical reaction and the separation of products in a single unit. As the esterification proceeds in the reaction section of the column, the products (methyl chloroacetate, water, and excess methanol) are continuously vaporized and move up the column, effectively removing water and driving the reaction to completion.[1][10]

-

Purification : The overhead vapor, a ternary azeotrope of methyl chloroacetate, water, and methanol, is condensed and separated.[1][9] The methanol and water can be recycled back into the reactor to improve efficiency.[1] The crude ester layer is then subjected to further fractional distillation to achieve high purity (often >99.5%).[1][10] This method avoids the need for a separate neutralization step if a solid catalyst is used, simplifying the process and reducing waste.[11]

Conclusion

The synthesis of methyl chloroacetate from chloroacetic acid and methanol via Fischer esterification is a well-established and robust chemical process. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism and the influence of key parameters is essential for process optimization and achieving high yields of the pure product. While traditional methods using mineral acids are effective, modern approaches employing solid acid catalysts and continuous reactive distillation offer significant advantages in terms of efficiency, safety, and environmental impact. The protocols and data presented in this guide provide a solid foundation for both laboratory-scale synthesis and industrial production considerations.

References

- 1. nbinno.com [nbinno.com]

- 2. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Method for preparing methyl chloroacetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104151164A - Method for preparing methyl chloroacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Methyl Chloroacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroacetate (MCA) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is characterized by the presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack, rendering it a valuable synthon for the introduction of a carboxymethyl group. This technical guide provides a comprehensive overview of the reactivity of methyl chloroacetate with a range of nucleophiles, with a focus on the prevalent S_N2 reaction pathway. It includes a detailed analysis of reaction kinetics, solvent effects, and experimental protocols for key transformations. Quantitative data is presented in structured tables for comparative analysis, and reaction mechanisms and workflows are illustrated with clear diagrams.

Introduction

Methyl chloroacetate (ClCH₂COOCH₃) is a halogenated ester that serves as a cornerstone in a multitude of synthetic applications.[1] Its utility stems from the dual reactivity conferred by the ester and the α-chloro substituent. The chlorine atom activates the adjacent carbon, making it a prime target for nucleophilic substitution, predominantly through an S_N2 mechanism.[1] This allows for the facile formation of carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-halogen bonds, opening avenues to a diverse array of functionalized molecules.

This guide is intended to provide researchers and professionals in drug development and chemical synthesis with a detailed understanding of the factors governing the reactivity of methyl chloroacetate with various nucleophiles. By consolidating kinetic data, experimental procedures, and mechanistic insights, this document aims to facilitate the efficient design and optimization of synthetic routes involving this important chemical intermediate.

Reaction Mechanisms with Nucleophiles

The primary reaction of methyl chloroacetate with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction.[1] In this concerted, one-step mechanism, the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

The rate of the S_N2 reaction is dependent on the concentrations of both the methyl chloroacetate and the nucleophile, as described by the second-order rate law:

Rate = k[CH₃ClCOOCH₃][Nu⁻]

where 'k' is the second-order rate constant and [Nu⁻] is the concentration of the nucleophile.[2]

Factors that influence the rate of the S_N2 reaction include:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[3][4] Polar protic solvents can slow down the reaction by solvating the nucleophile through hydrogen bonding.[3]

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Steric Hindrance: Methyl chloroacetate has minimal steric hindrance at the reaction center, making it an excellent substrate for S_N2 reactions.

Below is a Graphviz diagram illustrating the S_N2 reaction pathway.

Reactivity with Specific Nucleophiles: Quantitative Data

The reactivity of methyl chloroacetate varies significantly with the nature of the nucleophile. The following tables summarize available quantitative data for its reactions with common nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Piperidine | Ethanol | 40 | Data not found | Data not found | [5] |

| Aniline | Methanol | Not specified | Data not found | Data not found | [6] |

Note: Specific kinetic data for the reaction of methyl chloroacetate with these amines was not found in the search results. The references indicate studies on similar systems.

Table 2: Reaction with Thiolate Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Thiophenoxide | Not specified | Not specified | Data not found | Data not found |

Note: Quantitative kinetic data for the reaction of methyl chloroacetate with thiolate nucleophiles was not found in the provided search results.

Table 3: Reaction with Halide Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Bromide | Not specified | Not specified | Data not found | Data not found |

Note: Quantitative kinetic data for the reaction of methyl chloroacetate with halide nucleophiles was not found in the provided search results.

Table 4: Reaction with Azide Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Sodium Azide | Acetonitrile | Reflux | Reaction time reported | Data not found | [1] |

Note: While a protocol exists, specific rate constants were not provided.

Table 5: Hydrolysis

| Condition | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |

| Base-catalyzed | Water | 25 | 9.4 | [7] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions of methyl chloroacetate with representative nucleophiles.

Synthesis of Methyl 2-Azidoacetate[1][9]

This procedure describes the nucleophilic substitution of the chloride in methyl chloroacetate with an azide ion.

Materials:

-

Methyl chloroacetate

-

Sodium azide (NaN₃)

-

Acetonitrile (dry)

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve methyl chloroacetate (397 g, 3.65 mol) in dry acetonitrile (1.6 L).[1]

-

Add sodium azide (235 g, 3.63 mol) to the solution under a nitrogen atmosphere.[1]

-

Heat the mixture to reflux and maintain for 20 hours.[1]

-

After cooling to room temperature, add water (600 mL) and stir for 30 minutes.[1]

-

Separate the upper organic layer. Extract the lower aqueous layer several times with diethyl ether.[1][8]

-

Combine the organic layer and the ether extracts.

-

Dry the combined organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure (bath temperature not exceeding 50 °C) to yield methyl 2-azidoacetate as a light amber oil.[8]

Analytical Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹H NMR (CDCl₃): δ 3.81 (s, 3H), 3.94 (s, 2H).[1]

Synthesis of Methyl N-Phenylglycinate[10]

This protocol outlines the reaction of aniline with a chloroacetyl derivative, analogous to the reaction with methyl chloroacetate.

Materials:

-

Aniline

-

Methyl chloroacetate

-

Methanol

-

Hydrogen chloride (4.0 M solution in dioxane)

-

Dichloromethane

-

1N Sodium carbonate solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure (adapted from a similar synthesis):

-

To a stirred solution of N-phenylglycine (as a stand-in for the product to illustrate workup, 5.45 g, 36 mmol) in methanol (100 mL), add hydrogen chloride (50 mL, 4.0 M solution in dioxane, 200 mmol). Stir the mixture overnight at room temperature.[9] For the synthesis from aniline and methyl chloroacetate, a base such as triethylamine would typically be added to neutralize the HCl formed.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (100 mL).

-

Wash the organic layer with 1N sodium carbonate (3 x 50 mL) and then with brine (50 mL).[9]

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[9]

Analytical Monitoring:

-

The reaction can be followed by TLC, GC-MS, or ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃) of the product: δ 7.2 (m, 2H), 6.76 (m, 1H), 6.62 (m, 2H), 4.27 (brs, 1H), 3.93 (d, 2H), 3.78 (s, 3H).[9]

Williamson Ether Synthesis of Methyl Phenoxyacetate (Conceptual Protocol)

This protocol is adapted from the Williamson ether synthesis using chloroacetic acid and can be applied to methyl chloroacetate.[1][8][9]

Materials:

-

Phenol

-

Sodium hydroxide or Potassium hydroxide

-

Methyl chloroacetate

-

A suitable solvent (e.g., ethanol, acetone)

-

Water

-

Hydrochloric acid (for workup)

Procedure:

-

In a round-bottom flask, dissolve phenol in the chosen solvent.

-

Add a stoichiometric amount of a strong base (e.g., NaOH or KOH) to generate the sodium or potassium phenoxide in situ.

-

Add methyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress.

-

After completion, cool the reaction mixture and perform an appropriate workup, which may involve neutralization, extraction, and purification by distillation or crystallization.

Analytical Monitoring:

-

Reaction progress can be monitored by TLC or GC-MS.

-

The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

Experimental Workflows and Signaling Pathways

The following Graphviz diagrams illustrate a typical experimental workflow for the synthesis and monitoring of a reaction involving methyl chloroacetate.

Conclusion

Methyl chloroacetate is a highly valuable and reactive building block in organic synthesis. Its reactivity with a wide range of nucleophiles, predominantly via the S_N2 mechanism, allows for the efficient construction of diverse molecular architectures. This guide has provided a comprehensive overview of the key factors influencing these reactions, including the nature of the nucleophile, solvent effects, and reaction conditions. While specific quantitative kinetic data remains elusive for some reactions, the provided experimental protocols and mechanistic insights offer a solid foundation for the successful application of methyl chloroacetate in research and development. Further kinetic studies under standardized conditions would be invaluable for building a more complete quantitative picture of its reactivity profile.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.uzh.ch [chem.uzh.ch]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Solvent effects - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]

spectroscopic data of methylchloroacetate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Methyl Chloroacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl chloroacetate (C₃H₅ClO₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For methyl chloroacetate, both ¹H and ¹³C NMR provide key structural insights.

¹H NMR Data

The ¹H NMR spectrum of methyl chloroacetate shows two distinct singlets, corresponding to the two different types of protons in the molecule. The methylene protons (Cl-CH₂-) are deshielded by the adjacent chlorine atom and the carbonyl group, while the methyl protons (-O-CH₃) are deshielded by the neighboring oxygen atom.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~4.08 | Singlet | 2H | Cl-CH₂ -C=O |

| ~3.81 | Singlet | 3H | O-CH₃ |

| Solvent: CDCl₃, Reference: TMS[1][2] |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Methyl chloroacetate exhibits three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methyl carbon.

| Chemical Shift (δ) in ppm | Assignment |

| ~167 | C =O |

| ~53 | O-C H₃ |

| ~41 | Cl-C H₂- |

| Solvent: CDCl₃[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of methyl chloroacetate is characterized by strong absorption bands indicating the presence of a carbonyl group and carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-3000 | Medium | C-H stretch (alkane) |

| ~1735-1750 | Strong | C=O stretch (ester) |

| ~1440 | Medium | C-H bend (methylene) |

| ~1200-1300 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Cl stretch |

| Sample Preparation: Liquid Film[5][6] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl chloroacetate provides information about its molecular weight and fragmentation pattern. The molecular weight of methyl chloroacetate is 108.52 g/mol .[7][8][9][10]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 108/110 | Moderate | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 77/79 | High | [ClCH₂C=O]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

| Ionization Method: Electron Ionization (EI)[8] |

Experimental Protocols

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation : Weigh approximately 5-20 mg of the methyl chloroacetate sample.[11] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11][12] The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Filtering : To remove any particulate matter, filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[12][13]

-

Volume Adjustment : Ensure the final volume of the solution in the NMR tube is between 0.5 - 0.6 mL, which corresponds to a height of about 4-5 cm.[11][13]

-

Acquisition : Place the NMR tube into the spectrometer's spinner turbine. The experiment is then set up by locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and tuning the probe.[11] Finally, the ¹H or ¹³C NMR spectrum is acquired using appropriate pulse sequences and a set number of scans.[11]

IR Spectroscopy Protocol (Neat Liquid Film)

-

Plate Preparation : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[14]

-

Sample Application : Place a single drop of liquid methyl chloroacetate onto the center of one salt plate using a Pasteur pipette.[14]

-

Sandwich Formation : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14][15]

-

Analysis : Mount the "sandwich" plate assembly in the sample holder of the IR spectrometer.[14] Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning : After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol or acetone) and return them to the desiccator.[14][15]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation : Prepare a dilute solution of methyl chloroacetate in a volatile organic solvent such as methanol or acetonitrile.[16] A typical concentration is in the range of 10-100 micrograms per mL.[16]

-

Filtration : If any particulate matter is present, filter the solution to prevent blockage of the instrument's sample introduction system.[16]

-

Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.

-

Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry Fragmentation of Methyl Chloroacetate

References

- 1. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Methyl chloroacetate(96-34-4) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 7. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 9. Methyl chloroacetate | 96-34-4 [chemicalbook.com]

- 10. 氯乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of Methyl 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 2-chloroacetate (CAS No. 96-34-4), an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The information is presented to support laboratory research, process development, and safety assessments.

Core Physical and Chemical Properties

Methyl 2-chloroacetate is a colorless transparent liquid with a slightly irritating, sweet, pungent odor.[1][4][5] It is a halogenated ester widely utilized as a solvent and a precursor in the synthesis of various compounds.[3][4]

Quantitative Data Summary

The following table summarizes the key physical properties of methyl 2-chloroacetate, compiled from various sources.

| Property | Value |

| Molecular Formula | C₃H₅ClO₂[4][6][7] |

| Molecular Weight | 108.52 g/mol [5][6][7] |

| Appearance | Clear, colorless liquid[1][4][8][9] |

| Odor | Slightly irritating, sweet, pungent odor[1][5] |

| Density | 1.238 g/mL at 25 °C[4][6][10][11] |

| Boiling Point | 129-130 °C at 740-760 mmHg[1][4][10][12] |

| Melting Point | -33 °C to -32.12 °C[6][10][12] |

| Refractive Index (n²⁰/D) | 1.421 - 1.423[4][6][10][12] |

| Flash Point | 47 °C to 57 °C (closed cup)[9][13] |

| Vapor Pressure | 10 mm Hg at 25 °C[4][6] |

| Vapor Density | 3.8 (vs air)[4][10] |

| Water Solubility | 28 g/L to 51.6 g/L at 20 °C (may slowly decompose)[4][5] |

| Solubility in Organics | Miscible with ethanol, ether, acetone, and benzene[1][3][4][12] |

| Autoignition Temperature | 465 °C / 869 °F[10][13] |

| LogP (Octanol/Water) | 0.63 - 0.76[4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of every physical property are extensive. Below are generalized, standard methodologies for key parameters and a specific protocol for the synthesis of methyl 2-chloroacetate.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

Apparatus: A round-bottomed flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid is placed in the round-bottomed flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

-

2.2. Determination of Density

Density is the mass per unit volume of a substance. It is typically determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid (methyl 2-chloroacetate), ensuring no air bubbles are present. The temperature is allowed to equilibrate to a specific value (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The weight of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

2.3. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.

-

Apparatus: An Abbé refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

2.4. Synthesis via Fischer Esterification

Methyl 2-chloroacetate is commonly prepared by the direct esterification of chloroacetic acid with methanol, using an acid catalyst.[1][3]

-

Reactants: Chloroacetic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Methanol and chloroacetic acid are mixed in a defined ratio (e.g., a weight ratio of 0.366:1).[3]

-

A catalytic amount of concentrated sulfuric acid is added carefully.

-

The mixture is heated with stirring to a temperature of 105-110 °C to initiate the esterification reaction.[3]

-

As the reaction proceeds, the products (methyl 2-chloroacetate and water) are formed. To drive the equilibrium toward the product side, the water is often removed as it is formed, for instance, by distillation of a ternary azeotrope of the ester, water, and methanol.[3][14]

-

Upon completion, the crude ester is cooled and neutralized (e.g., with sodium carbonate solution) to remove the acid catalyst and any unreacted chloroacetic acid.[3]

-

The organic layer is separated, dried, and purified by distillation to yield the final product.[3]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of methyl 2-chloroacetate as described in the protocol above.

Caption: Workflow for the Synthesis and Purification of Methyl 2-Chloroacetate.

References

- 1. chembk.com [chembk.com]

- 2. Methyl Chloroacetate (C3H5ClO2) - Premium Quality at Attractive Prices [sontaraorgano.in]

- 3. Methyl chloroacetate | 96-34-4 [chemicalbook.com]

- 4. Methyl chloroacetate CAS#: 96-34-4 [m.chemicalbook.com]

- 5. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Acetic acid, chloro-, methyl ester [webbook.nist.gov]

- 8. Methyl chloroacetate, 98% 2.5 L | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. ICSC 1410 - METHYL CHLOROACETATE [inchem.org]

- 10. 氯乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. クロロ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. methyl chloroacetate [chemister.ru]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Electrophilicity of Methyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl chloroacetate (MCA) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block for pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the ester group and, more significantly for many synthetic applications, the α-carbon bearing a chlorine atom. This technical guide provides a comprehensive analysis of the electrophilicity of the α-carbon in methyl chloroacetate, offering a detailed examination of its reactivity with various nucleophiles. The document consolidates quantitative kinetic data, outlines detailed experimental protocols for determining reaction rates, and presents computational insights into the molecular factors governing its electrophilic nature. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of methyl chloroacetate in their work.

Introduction

Methyl chloroacetate (ClCH₂COOCH₃) is a halogenated ester that serves as a potent electrophile in a variety of chemical transformations. The presence of an electron-withdrawing ester group in conjugation with the chlorine-bearing carbon atom significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[1] This reactivity profile has established methyl chloroacetate as a critical intermediate in the synthesis of a wide array of more complex molecules.

This guide will delve into the core principles governing the electrophilicity of methyl chloroacetate, providing both theoretical and practical insights. We will explore quantitative measures of its reactivity, detail experimental methodologies for kinetic analysis, and visualize the key molecular interactions and reaction pathways.

Factors Influencing the Electrophilicity of Methyl Chloroacetate

The electrophilic character of the α-carbon in methyl chloroacetate is a consequence of several key structural and electronic factors:

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon atom, creating a significant partial positive charge (δ+) and rendering it an electrophilic center.

-

Field Effect: The electron-withdrawing ester group further enhances the electrophilicity of the α-carbon through space.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the departure of the chlorine atom upon nucleophilic attack.

-

Steric Hindrance: The relatively unhindered nature of the α-carbon allows for facile backside attack by nucleophiles, a key feature of the SN2 reaction mechanism.

Quantitative Analysis of Electrophilicity

A quantitative understanding of electrophilicity is crucial for predicting reaction outcomes and optimizing synthetic protocols. This is typically achieved by measuring the rates of reaction with a range of standard nucleophiles.

Reaction Rate Constants

While a comprehensive, standardized set of second-order rate constants for the reaction of methyl chloroacetate with a wide variety of nucleophiles is not centrally compiled in the literature, some data can be found for specific reaction systems. The rate of reaction is dependent on the nucleophile, solvent, and temperature.

One available quantitative measure is the rate constant for the gas-phase reaction of methyl chloroacetate with chlorine atoms, which has been reported as 8.5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹.[2] Although this is a gas-phase radical reaction, it provides a point of comparison for the molecule's reactivity.

For reactions in solution, which are more relevant to synthetic chemistry, the kinetics of hydrolysis have been studied. An estimated base-catalyzed second-order hydrolysis rate constant is 9.4 L/mol·s.[3]

The following table summarizes representative kinetic data for reactions involving chloroacetates, which can be used to infer the relative reactivity of methyl chloroacetate.

| Nucleophile/Reaction Condition | Substrate | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |

| Chlorine Atom (gas-phase) | Methyl Dichloroacetate | N/A | 25 | (3.31 ± 0.88) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | [4] |

| Hydrolysis (base-catalyzed) | Methyl Chloroacetate | Water | 25 | 9.4 L mol⁻¹ s⁻¹ (estimated) | [3] |

| Thiolate (from thiophenol) | N-phenylchloroacetamide | Aqueous Buffer | 25 | Varies with pH | [5] |

| Aniline | Methyl Radical | Gas-phase | 300-2000 K | Varies with T and P | [6] |

Note: The data presented here is for illustrative purposes and highlights the need for more systematic kinetic studies on methyl chloroacetate with a broader range of nucleophiles in various solvents.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for understanding the electronic structure of molecules and predicting their reactivity. Key parameters for assessing electrophilicity include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial charges on the atoms.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For methyl chloroacetate, the LUMO is expected to be localized on the σ* orbital of the C-Cl bond, facilitating the SN2 reaction.

While specific DFT calculations for methyl chloroacetate were not found in the immediate search, studies on analogous compounds provide insight. For instance, DFT calculations on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes have been used to determine HOMO-LUMO gaps and other reactivity descriptors.[7]

Partial Atomic Charges

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges. The α-carbon in methyl chloroacetate is expected to carry a significant positive partial charge, making it the primary site for nucleophilic attack. Various methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Density Functional Theory (DFT), can be used to compute these charges.[8][9][10]

Experimental Protocols for Determining Electrophilicity

The electrophilicity of methyl chloroacetate can be experimentally quantified by measuring the kinetics of its reaction with various nucleophiles. The rate of these SN2 reactions can be monitored using several techniques.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a general workflow for a kinetic study of the reaction between methyl chloroacetate and a nucleophile.

Caption: General workflow for a kinetic study.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.[11][12][13]

Protocol:

-

Sample Preparation: Prepare separate standard solutions of methyl chloroacetate and the chosen nucleophile in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃). Obtain ¹H NMR spectra of the individual components to identify characteristic peaks.

-

Reaction Initiation: In an NMR tube, combine the solutions of methyl chloroacetate and the nucleophile at a known temperature. The concentration of one reactant can be in large excess to achieve pseudo-first-order kinetics if desired.

-

Data Acquisition: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals.[12]

-

Data Analysis: Integrate the signals corresponding to a non-overlapping proton on the methyl chloroacetate reactant and a corresponding proton on the product. The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time are proportional to the change in their concentrations.

-

Rate Constant Calculation: For a second-order reaction, a plot of 1/([A]t - [A]₀) versus time (where [A] is the concentration of the limiting reagent) will yield a straight line with a slope equal to the rate constant, k₂. Alternatively, under pseudo-first-order conditions (e.g., [Nucleophile] >> [Methyl Chloroacetate]), a plot of ln([Methyl Chloroacetate]) versus time will be linear with a slope of -k', from which k₂ can be calculated by dividing by the concentration of the nucleophile in excess.[14]

Kinetic Analysis by Conductivity Measurement

For reactions that produce or consume ions, changes in the electrical conductivity of the solution can be used to monitor the reaction progress.[5][15][16][17]

Protocol:

-

Calibration: Prepare a series of solutions of the ionic product (e.g., the salt formed from the leaving group and the counter-ion of the nucleophile) of known concentrations in the reaction solvent. Measure the conductivity of each solution to create a calibration curve of conductivity versus concentration.

-

Reaction Setup: Place a solution of the nucleophile in a thermostatted reaction vessel equipped with a conductivity probe.

-

Reaction Initiation: Add a solution of methyl chloroacetate to the reaction vessel and start recording the conductivity as a function of time.

-

Data Analysis: Use the calibration curve to convert the conductivity measurements into the concentration of the ionic product over time.

-

Rate Constant Calculation: From the concentration of the product formed over time, the concentration of the limiting reactant remaining can be calculated. The second-order rate constant can then be determined using the appropriate integrated rate law as described for the NMR method.

Reaction Mechanisms and Pathways

The primary reaction pathway for nucleophilic attack on methyl chloroacetate is the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.

Caption: SN2 reaction mechanism.

In addition to substitution at the α-carbon, nucleophiles can also attack the carbonyl carbon of the ester group, leading to acyl substitution. However, for most common nucleophiles, the SN2 reaction at the α-carbon is significantly faster due to the better leaving group ability of chloride compared to methoxide and the greater electrophilicity of the sp³-hybridized α-carbon compared to the sp²-hybridized carbonyl carbon in this context.

Conclusion

The electrophilicity of methyl chloroacetate is a well-established and synthetically valuable property. The α-carbon, activated by the inductive effect of the chlorine atom and the field effect of the ester group, readily undergoes nucleophilic substitution via an SN2 mechanism. This in-depth guide has provided a framework for understanding and quantifying this reactivity. While a comprehensive database of kinetic data remains an area for further research, the experimental protocols outlined herein provide a clear path for obtaining such valuable information. A thorough understanding of the factors governing the electrophilicity of methyl chloroacetate, supported by quantitative kinetic and computational data, is essential for its effective application in the development of novel pharmaceuticals and other advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

A Comprehensive Guide to the Safe Handling and Disposal of Methyl Chloroacetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential safety protocols for handling and disposing of methyl chloroacetate in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe working environment.

Chemical and Physical Properties

Methyl chloroacetate is a colorless liquid with a pungent, sweet odor.[1][2] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C3H5ClO2 | [1][3] |

| Molecular Weight | 108.52 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][3][4] |

| Odor | Pungent, sweet | [1][2][4] |

| Boiling Point | 129-132 °C (264-269.6 °F) | [3][4][5] |

| Melting Point | -32.1 °C to -33 °C (-25.6 °F to -27.4 °F) | [3][4][5] |

| Flash Point | 47 °C to 53 °C (116.6 °F to 127.4°F) | [3][4][5] |

| Autoignition Temperature | 465 °C (869 °F) | [3][4] |

| Density | 1.24 g/cm³ at 20 °C | [5] |

| Vapor Pressure | 7.63 mm Hg at 25 °C | [5] |

| Solubility in Water | Slightly soluble | [1][6] |

Hazard Identification and Toxicity

Methyl chloroacetate is classified as a hazardous substance with multiple risk factors.

GHS Classification:

-

Flammable liquids (Category 3)[5]

-

Acute toxicity, Oral (Category 3)[5]

-

Acute toxicity, Inhalation (Category 3)[5]

-

Acute toxicity, Dermal (Fatal)[3]

-

Serious eye damage/eye irritation (Category 1)[5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Toxicity Data:

| Route | Species | Value | Source |

| Oral LD50 | Rat | 107 mg/kg | [2] |

| Dermal LD50 | Rat | 136.6 mg/kg | [5][8] |

| Dermal LD50 | Rabbit | 318 mg/kg | [8] |

| Inhalation LC50 | Rat | 210 - 315 ppm (4 hours) | [8] |

Occupational Exposure Limits:

| Limit | Value | Source |

| MAK | 1 ppm (4.5 mg/m³) | [1][5][9] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure risk.

Engineering Controls

-

Ventilation: Always handle methyl chloroacetate in a well-ventilated area.[5][10] A certified chemical fume hood is required for all operations that may generate vapors or aerosols.[10]

-

Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[10][11] Use explosion-proof electrical and ventilating equipment.[5]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with methyl chloroacetate.

| PPE Type | Specifications | Source |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [1][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[6][7][10] Impervious clothing should be worn.[7] | |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges.[7][8] |

Storage

-

Containers: Store in tightly closed, properly labeled containers.[5]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][10] The storage area should be fireproof.[5][12]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][6][10]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling methyl chloroacetate in a laboratory setting.

Caption: Workflow for Safe Handling of Methyl Chloroacetate.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving methyl chloroacetate.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air and keep them at rest. Seek immediate medical attention. | [1][5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][5][10][11] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [5][8][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1][5][12] |

Spill Response

The procedure for cleaning up a methyl chloroacetate spill depends on the size of the spill.

Small Spills:

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[5][6][11]

-

Absorb: Cover the spill with the absorbent material.

-

Collect: Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[10][11]

-

Decontaminate: Clean the spill area with soap and water.[13]

-

Dispose: Dispose of the waste according to institutional and local regulations.[5][10]

Large Spills:

-

Evacuate: Evacuate all personnel from the affected area and post warnings.[10][13]

-

Isolate: Isolate the spill area and prevent entry.

-

Emergency Services: Contact your institution's emergency response team or the local fire department.[10]

The following diagram outlines the logical steps for responding to a chemical spill.

Caption: Emergency Response Protocol for a Methyl Chloroacetate Spill.

Disposal of Methyl Chloroacetate Waste

All methyl chloroacetate waste, including contaminated materials, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in designated, clearly labeled, and sealed containers.[5][7] Do not mix with other waste streams.

-

Labeling: Ensure waste containers are labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[5][10]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

By strictly adhering to the guidelines outlined in this document, researchers and laboratory personnel can significantly reduce the risks associated with methyl chloroacetate, ensuring a safer working environment for everyone.

References

- 1. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Chloroacetate Manufacturers, with SDS [mubychem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. highmountainco.com [highmountainco.com]

- 5. echemi.com [echemi.com]

- 6. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. Methyl chloroacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. nj.gov [nj.gov]

- 11. METHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. ICSC 1410 - METHYL CHLOROACETATE [inchem.org]

- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

An In-depth Technical Guide to the Environmental Fate and Toxicity of Methylchloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylchloroacetate (MCA), a versatile chemical intermediate, sees significant use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility, however, is paired with notable environmental and toxicological concerns. A thorough understanding of its behavior in the environment and its effects on biological systems is paramount for its safe handling, risk assessment, and the development of sustainable alternatives. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its biological activity.

Environmental Fate

The environmental persistence and transformation of this compound are governed by a combination of physical, chemical, and biological processes. Upon its release into the environment, MCA is subject to hydrolysis, biodegradation, and volatilization, which collectively determine its concentration and impact on various environmental compartments.

Hydrolysis

This compound undergoes hydrolysis to yield chloroacetic acid and methanol.[1][2] This process is a significant degradation pathway in aquatic environments, with its rate being highly dependent on pH. The hydrolysis half-life ranges from hours to days, accelerating under basic conditions.[1][2]

Biodegradation